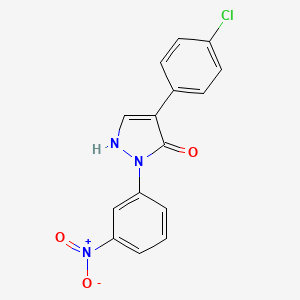

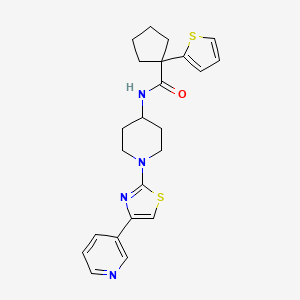

![molecular formula C13H10ClN3O B2773054 5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1017791-43-3](/img/structure/B2773054.png)

5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been explored through the creation of a focused library of analogues . The core of this scaffold has been identified several times previously and has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .Molecular Structure Analysis

The molecular structure of “5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one” has been studied in the context of its complex with human FABP4 . The crystal structure of this complex provides insights into the interactions of the compound with the protein .Chemical Reactions Analysis

The compound has been involved in Suzuki–Miyaura cross-coupling reactions, which are powerful synthetic tools for carbon–carbon and carbon-heteroatom bond formation . This reaction strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis

The chemical formula of “this compound” is C7H6ClN3O, and its molecular weight is 183.59 g/mol .科学的研究の応用

Synthesis and Crystal Structure

- The synthesis and crystal structure of a compound closely related to the one of interest, detailing the chlorination and aminisation processes used for its creation. The compound demonstrated moderate anticancer activity, highlighting the potential pharmacological applications of such derivatives (Lu Jiu-fu et al., 2015).

Biological Activities

- Research on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones revealed a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity, suggesting significant therapeutic potential with reduced gastrointestinal side effects (G. Auzzi et al., 1983).

Anticancer and Anti-inflammatory Applications

- A study focused on the synthesis, characterization, and biological application of cyclometalated heteroleptic platinum(II) complexes derived from pyrazolopyrimidine ligands. These compounds were evaluated for their in vitro antibacterial and cytotoxicity activities, showing promise in medical applications (Miral V. Lunagariya et al., 2018).

Antimicrobial Activity

- The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, highlighting their excellent in vitro antitumor activity against specific cell lines, along with significant antimicrobial and antioxidant activities. These findings underscore the potential of pyrazolopyrimidine derivatives in developing new therapeutic agents (A. Farag & Asmaa M. Fahim, 2019).

Anti-inflammatory and Antimicrobial Agents

- Another study synthesized 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines, which were tested for their anti-inflammatory and antimicrobial activities. One compound in particular showed comparable anti-inflammatory activity to the standard drug indomethacin without ulcerogenic effects, alongside promising antimicrobial activity against various bacteria and fungi (R. Aggarwal et al., 2014).

作用機序

Target of Action

Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been reported to inhibit cdk2 . They likely interact with the active site of CDK2, leading to the inhibition of the kinase’s activity . This interaction could result in the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it may affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1/S and G2/M checkpoints, thereby preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, can significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines . They have been reported to cause cell cycle arrest and induce apoptosis within cancer cells .

Safety and Hazards

The compound is classified as a potential hazard under GHS07 and GHS09, with hazard statements H315, H317, H319, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

5-(chloromethyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-7-10-6-12(18)17-13(16-10)11(8-15-17)9-4-2-1-3-5-9/h1-6,8,15H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQHARBBFDCZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190460 |

Source

|

| Record name | 5-(Chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890095-59-7 |

Source

|

| Record name | 5-(Chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

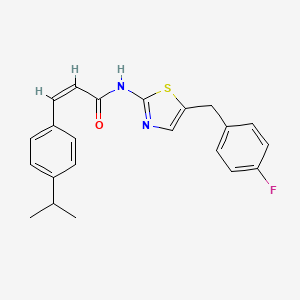

![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)

![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)

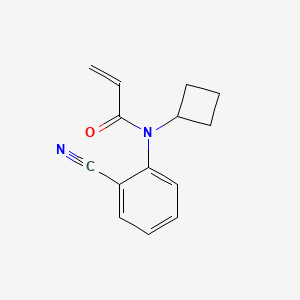

![N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide](/img/structure/B2772976.png)

![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2772990.png)